molecular formula C17H18F3NO2S B2366253 N-(5-hydroxy-3-(thiophen-3-yl)pentyl)-2-(trifluoromethyl)benzamide CAS No. 2034503-35-8

N-(5-hydroxy-3-(thiophen-3-yl)pentyl)-2-(trifluoromethyl)benzamide

Cat. No. B2366253
CAS RN: 2034503-35-8
M. Wt: 357.39
InChI Key: XRHMJKWXZXCBNO-UHFFFAOYSA-N
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Description

N-(5-hydroxy-3-(thiophen-3-yl)pentyl)-2-(trifluoromethyl)benzamide, also known as THPB, is a novel compound that has gained attention in the scientific community due to its potential application in various fields, including medicinal chemistry, pharmacology, and neuroscience. THPB is a small molecule that belongs to the class of benzamide derivatives and has a unique chemical structure that makes it a promising candidate for developing new drugs and therapies.

Scientific Research Applications

Histone Deacetylase Inhibition

N-(5-hydroxy-3-(thiophen-3-yl)pentyl)-2-(trifluoromethyl)benzamide derivatives have been studied for their ability to inhibit histone deacetylases (HDACs), a class of enzymes involved in chromatin remodeling and transcriptional regulation. These compounds exhibit inhibitory activity against HDAC enzymes, with some derivatives showing potent antiproliferative activity against cancer cell lines, including human colon carcinoma and non-small cell lung cancer. This suggests their potential application in cancer therapy, specifically through the induction of cell-cycle arrest and apoptosis in cancer cells (Jiao et al., 2009).

Antimicrobial Activity

Derivatives of N-(5-hydroxy-3-(thiophen-3-yl)pentyl)-2-(trifluoromethyl)benzamide have been synthesized and evaluated for their antimicrobial activity. These compounds have been tested against various bacterial and fungal strains, showing promising results as potential antimicrobial agents. The structure-activity relationship (SAR) studies indicate that specific substitutions on the benzamide moiety can enhance the antimicrobial efficacy of these compounds (Bikobo et al., 2017).

Material Science Applications

In the field of material science, N-(5-hydroxy-3-(thiophen-3-yl)pentyl)-2-(trifluoromethyl)benzamide derivatives have been explored for the synthesis of poly(arylene ether amide)s with trifluoromethyl pendent groups. These polymers exhibit high molecular weights and glass transition temperatures, and are soluble in common organic solvents. They have potential applications in creating transparent films and coatings, demonstrating the compound's versatility beyond biomedical applications (Lee & Kim, 2002).

Cancer Therapeutics

Further exploration into the therapeutic potential of these compounds for cancer treatment has shown that certain derivatives can inhibit histone deacetylases with better efficiency than standard drugs. These compounds have shown promising antiproliferative activities against a broad spectrum of human cancer cell lines, particularly in breast cancer. The ability to induce cell cycle arrest and apoptosis, along with the inhibition of cancer cell invasion, positions these derivatives as potential candidates for the development of new anticancer drugs (Feng et al., 2011).

properties

IUPAC Name

N-(5-hydroxy-3-thiophen-3-ylpentyl)-2-(trifluoromethyl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18F3NO2S/c18-17(19,20)15-4-2-1-3-14(15)16(23)21-8-5-12(6-9-22)13-7-10-24-11-13/h1-4,7,10-12,22H,5-6,8-9H2,(H,21,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRHMJKWXZXCBNO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NCCC(CCO)C2=CSC=C2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18F3NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-hydroxy-3-(thiophen-3-yl)pentyl)-2-(trifluoromethyl)benzamide

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